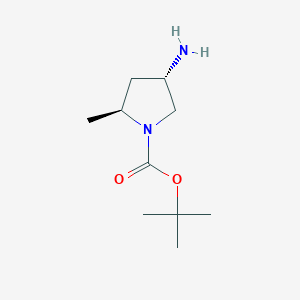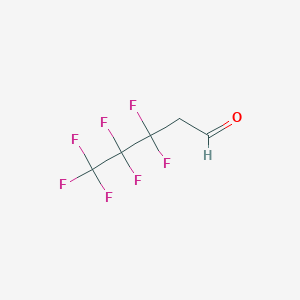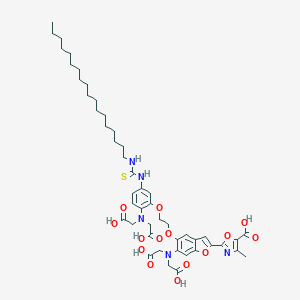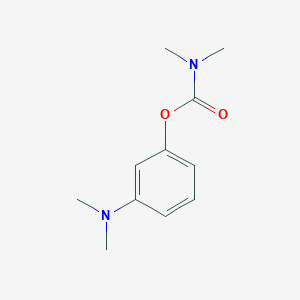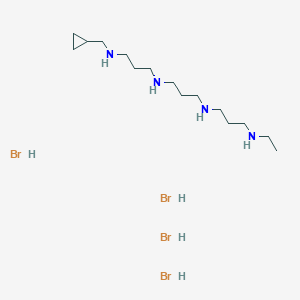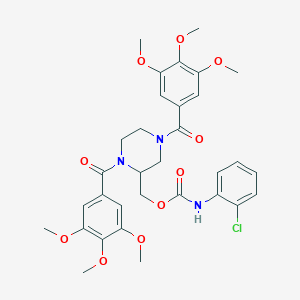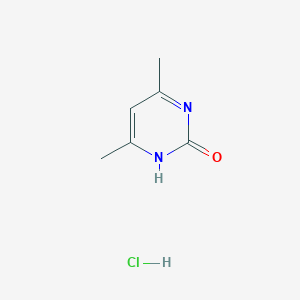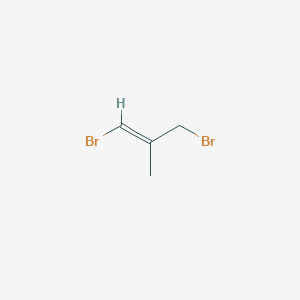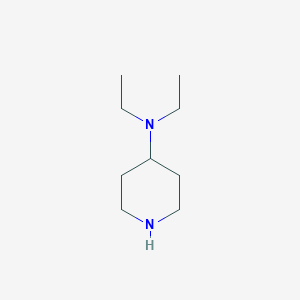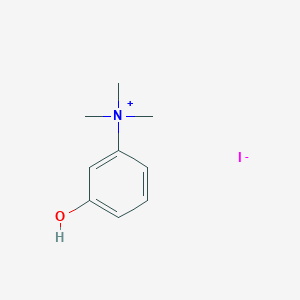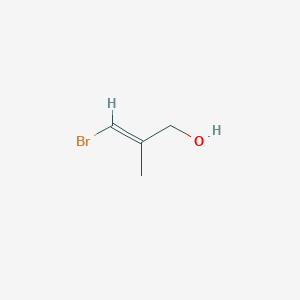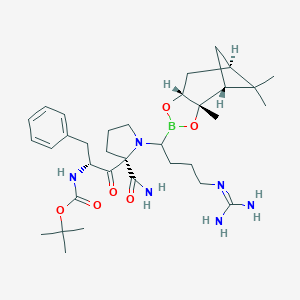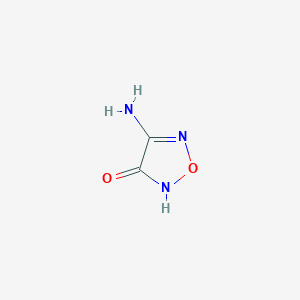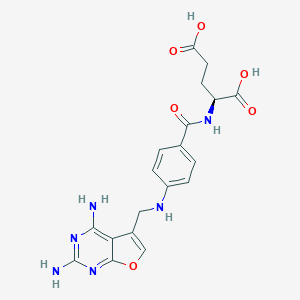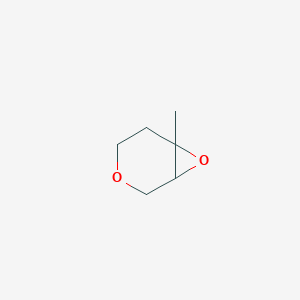
4-Methyl-3,4-epoxytetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,4-epoxytetrahydropyran (METHP) is a heterocyclic organic compound that contains a tetrahydropyran ring with an epoxy group and a methyl group attached to it. METHP is a colorless liquid with a boiling point of 145-146°C. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-3,4-epoxytetrahydropyran is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
4-Methyl-3,4-epoxytetrahydropyran has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, 4-Methyl-3,4-epoxytetrahydropyran has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-3,4-epoxytetrahydropyran has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used in a variety of reactions. However, it also has some limitations. For example, it is highly reactive and can be difficult to handle in large quantities. Additionally, it can be toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-3,4-epoxytetrahydropyran. One area of interest is its potential as a therapeutic agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Additionally, 4-Methyl-3,4-epoxytetrahydropyran could be used as a starting material for the synthesis of new compounds with potential pharmacological properties. Finally, there is a need for further research on the synthesis and properties of 4-Methyl-3,4-epoxytetrahydropyran derivatives.
Métodos De Síntesis
4-Methyl-3,4-epoxytetrahydropyran can be synthesized by the reaction of 4-methyltetrahydrofuran with peracetic acid. The reaction proceeds via an epoxidation mechanism, where the peracetic acid acts as an oxidizing agent to convert the double bond in the tetrahydropyran ring to an epoxy group.
Aplicaciones Científicas De Investigación
4-Methyl-3,4-epoxytetrahydropyran has been widely used as a reagent in organic synthesis and as an intermediate in the production of various compounds. It has also been studied for its potential pharmacological properties. For example, 4-Methyl-3,4-epoxytetrahydropyran has been shown to possess anti-inflammatory and anti-tumor activities in vitro.
Propiedades
Número CAS |
134309-95-8 |
|---|---|
Nombre del producto |
4-Methyl-3,4-epoxytetrahydropyran |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
6-methyl-3,7-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H10O2/c1-6-2-3-7-4-5(6)8-6/h5H,2-4H2,1H3 |
Clave InChI |
GBRYJLRRPQMVTN-UHFFFAOYSA-N |
SMILES |
CC12CCOCC1O2 |
SMILES canónico |
CC12CCOCC1O2 |
Sinónimos |
D-erythro-Pentitol, 1,5:3,4-dianhydro-2-deoxy-3-C-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



